molecular formula C9H7F3O2 B1589857 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone CAS No. 67589-15-5

1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone

Cat. No. B1589857
Key on ui cas rn: 67589-15-5
M. Wt: 204.15 g/mol
InChI Key: BRSHLOIZDJDEPI-UHFFFAOYSA-N
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Patent
US08541588B2

Procedure details

To a stirred solution of 1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone (35 g, 0.160 mol) in dry dichloromethane (400 mL) at 0° C. was added solid tetrabutylammonium iodide (2.96 g, 0.008 mol) followed by boron tribromide (33.96 mL, 0.353 mol) dropwise. After addition, the reaction mixture was stirred at room temperature for 90 minutes. The reaction mixture was cooled to 0° C. and quenched with ice. The mixture was extracted with diethyl ether (1000 mL). The organic layer was washed with water (2000 mL) and then saturated aqueous sodium chloride (1000 mL). After concentration of the organic layer at room temperature in vacuo, the crude product was purified by column chromatography (100-200 silica gel, 2% v/v diethyl ether in hexane) to give 11.5 g (35%) of the title compound as a colourless oil.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2.96 g
Type
catalyst
Reaction Step One
Quantity
33.96 mL
Type
reactant
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:4]=1[C:13](=[O:15])[CH3:14].B(Br)(Br)Br>ClCCl.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:10])([F:11])[F:12])=[CH:5][C:4]=1[C:13](=[O:15])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C(F)(F)F)C(C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.96 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
33.96 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (1000 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2000 mL)
CUSTOM
Type
CUSTOM
Details
After concentration of the organic layer at room temperature in vacuo, the crude product was purified by column chromatography (100-200 silica gel, 2% v/v diethyl ether in hexane)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(F)(F)F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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